molecular formula C10H11BrClNO2 B15127479 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B15127479
M. Wt: 292.55 g/mol
InChI Key: AQMDAOZJHCMNMC-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11BrClNO2 It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by carboxylation The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroisoquinoline ring to an isoquinoline ring.

    Reduction: Reduction reactions can be used to modify the bromine substituent or the carboxyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is unique due to the presence of both a bromine atom and a carboxyl group on the tetrahydroisoquinoline ring. This combination of functional groups enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H

InChI Key

AQMDAOZJHCMNMC-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)Br)C(=O)O.Cl

Origin of Product

United States

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